![molecular formula C23H22N4O3 B2892231 3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-30-5](/img/structure/B2892231.png)

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

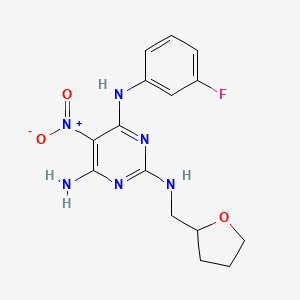

The compound “3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic molecule. It is related to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .

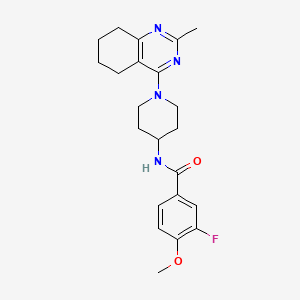

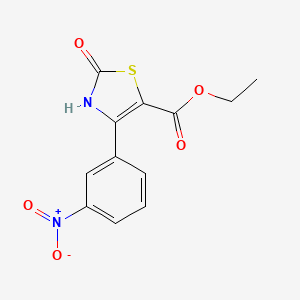

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolo[3,2-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications

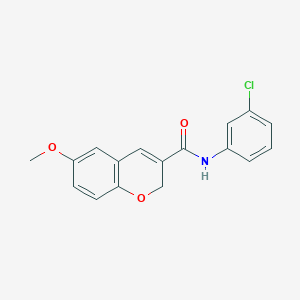

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from structurally similar pyrimidine derivatives for potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines demonstrating analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors and showed significant selectivity and efficacy, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Studies on Structural Modifications and Molecular Aggregation

Nagarajaiah and Begum (2014) studied the structural modifications and supramolecular aggregation of thiazolopyrimidines, providing insights into their conformational features. By varying substituents, they observed significant differences in intermolecular interaction patterns, which could impact the biological activity and solubility of these compounds (Nagarajaiah & Begum, 2014).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives has also been a focus, with Kolisnyk et al. (2015) synthesizing novel thienopyrimidine derivatives showing significant activity against various microbial strains, including Proteus vulgaris and Pseudomonas aeruginosa. These findings suggest the potential of these compounds in addressing antibiotic resistance (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Synthesis Under Microwave Irradiation

Abdalha et al. (2011) explored the synthesis of tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, demonstrating the efficiency of this method in obtaining heterocyclic compounds. Microwave irradiation offers a faster and more energy-efficient synthesis route, which is beneficial for the rapid development of new drugs (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Regioselective Synthesis

Drev et al. (2014) reported on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the importance of selective reactions in developing compounds with specific biological activities. This approach allows for the targeted modification of molecules to enhance their therapeutic potential (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its potential as a PARP-1 inhibitor, as well as its anti-proliferative activity against various cancer cell lines. Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial .

properties

IUPAC Name |

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-15(17-11-7-4-8-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKLNLKENLRQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2892150.png)

![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2892158.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2892160.png)

![2-[(5-bromopyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2892164.png)

![2-Oxa-6-azaspiro[3.3]heptane heminaphthalene-1,5-disulfonate](/img/structure/B2892169.png)